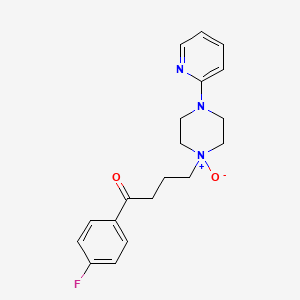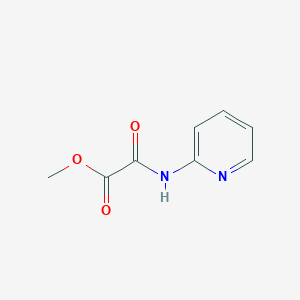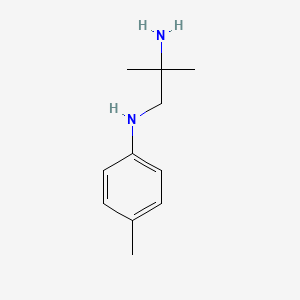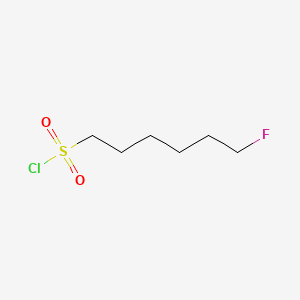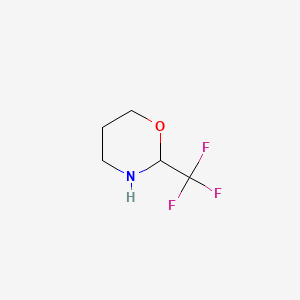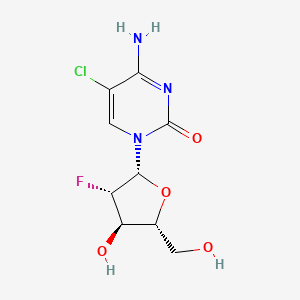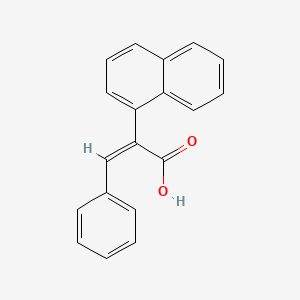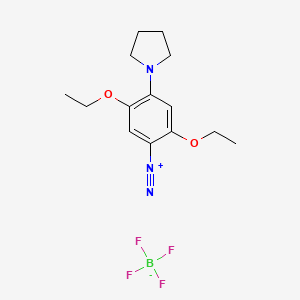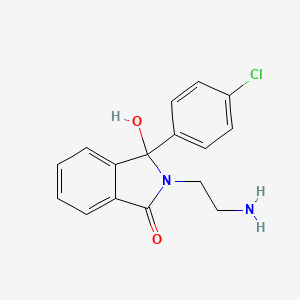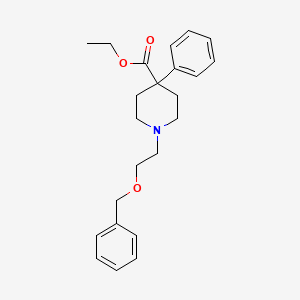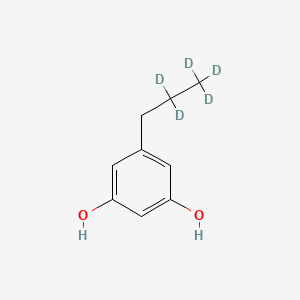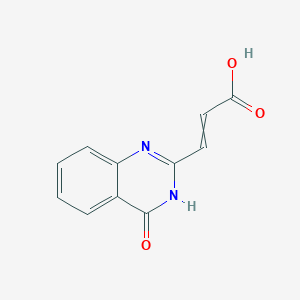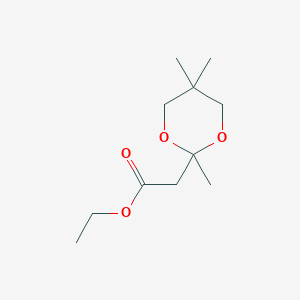
1,3-Dioxane-2-acetic acid, 2,5,5-trimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is an organic compound with the molecular formula C11H20O4. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl, trimethyl, and acetate groups. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane-2-acetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces 2,5,5-trimethyl-1,3-dioxane-2-acetic acid.
Reduction: Yields 2,5,5-trimethyl-1,3-dioxane-2-ethanol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate can be compared with other similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dione functional group, making it chemically distinct.
Properties
CAS No. |
5406-47-3 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C11H20O4/c1-5-13-9(12)6-11(4)14-7-10(2,3)8-15-11/h5-8H2,1-4H3 |
InChI Key |
MTNKPBYWJDVJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


